4-biphenylyl (2-naphthyloxy)acetate
Description
Properties
IUPAC Name |
(4-phenylphenyl) 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c25-24(17-26-23-15-12-19-8-4-5-9-21(19)16-23)27-22-13-10-20(11-14-22)18-6-2-1-3-7-18/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVNGHFDQMLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key molecular features of 4-biphenylyl (2-naphthyloxy)acetate with structurally related compounds from the evidence:
Key Observations :
- Rotatable Bonds : Ethyl 4-biphenylyl(oxo)acetate has the highest rotatable bond count (5), suggesting greater conformational flexibility, which may impact its interaction with biological targets .
- Hydrogen Bonding : Carboxylic acid derivatives (e.g., 4-biphenylyl-(3'-methoxy)acetic acid) have higher hydrogen-bonding capacity, which could improve solubility in polar solvents .
Stability and Reactivity
- Oxidative Stability: The biphenylyl group in Ethyl 4-biphenylyl(oxo)acetate is stable under normal conditions but may degrade when exposed to strong oxidizers .
- Thermal Sensitivity : Methyl carbonate derivatives (e.g., 4-biphenylyl methyl carbonate) are sensitive to heat, emphasizing the need for controlled storage temperatures for similar compounds .
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